molecular formula C11H12O3 B11903730 (R)-6-Methylchroman-3-carboxylic acid

(R)-6-Methylchroman-3-carboxylic acid

Katalognummer: B11903730
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: UUHUXJJYCVPIDW-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-Methylchroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylchroman-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 6-methylchroman.

    Oxidation: The methyl group at the 6-position is oxidized to form a carboxylic acid group. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods: In an industrial setting, the production of ®-6-Methylchroman-3-carboxylic acid may involve:

    Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, thereby bypassing the need for chiral resolution.

Analyse Chemischer Reaktionen

Types of Reactions: ®-6-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of more oxidized derivatives such as aldehydes or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-6-Methylchroman-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique stereochemistry and biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-6-Methylchroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

    6-Methylchroman-3-carboxylic acid (racemic mixture): Contains both ®- and (S)-enantiomers.

    Chroman-3-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methylchroman-2-carboxylic acid: The carboxylic acid group is at the 2-position instead of the 3-position.

Uniqueness: ®-6-Methylchroman-3-carboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its racemic mixture or other positional isomers.

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

(3R)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m1/s1

InChI-Schlüssel

UUHUXJJYCVPIDW-SECBINFHSA-N

Isomerische SMILES

CC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O

Kanonische SMILES

CC1=CC2=C(C=C1)OCC(C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.